molecular formula C6H3BrN4O2 B11870748 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 943846-24-0

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11870748
CAS No.: 943846-24-0
M. Wt: 243.02 g/mol
InChI Key: CHSBWUNXFWJRNT-UHFFFAOYSA-N
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Description

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and nitration of a pyrrolo[3,2-d]pyrimidine precursor. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine in dichloromethane, followed by stirring the reaction mixture overnight at room temperature . The resulting product is then isolated by filtration and purified.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: 4-Amino-7-bromo-5H-pyrrolo[3,2-d]pyrimidine.

    Oxidation: Products with oxidized functional groups, though specific examples are less documented.

Scientific Research Applications

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

943846-24-0

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

4-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3BrN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H

InChI Key

CHSBWUNXFWJRNT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Br)[N+](=O)[O-]

Origin of Product

United States

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